Davunetide acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

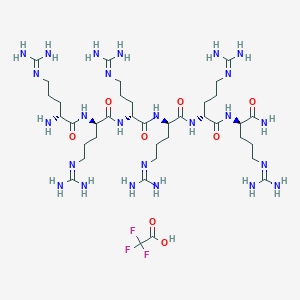

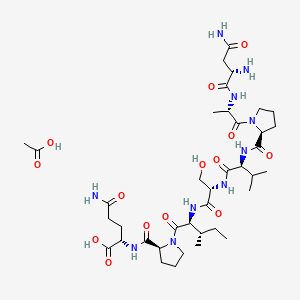

Davunetide (acetate) is a neuroprotective peptide derived from activity-dependent neuroprotective protein. It is the acetate salt of an eight amino acid peptide sequence (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) and has shown potential in promoting microtubule stability and reducing tau phosphorylation . This compound has been investigated for its therapeutic potential in treating neurodegenerative diseases such as progressive supranuclear palsy, Alzheimer’s disease, and schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Davunetide (acetate) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of davunetide (acetate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity peptide suitable for clinical use .

Chemical Reactions Analysis

Types of Reactions: Davunetide (acetate) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions:

Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., N,N’-diisopropylcarbodiimide), and solid-phase resin.

Cleavage and Deprotection: Trifluoroacetic acid, scavengers (e.g., water, triisopropylsilane), and solvents (e.g., dichloromethane)

Major Products Formed: The primary product formed is the fully synthesized and deprotected peptide, davunetide (acetate) .

Scientific Research Applications

Davunetide (acetate) has been extensively studied for its neuroprotective properties. It has shown promise in:

Chemistry: Used as a model peptide for studying peptide synthesis and stability

Biology: Investigated for its role in promoting microtubule stability and reducing tau phosphorylation

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as progressive supranuclear palsy, Alzheimer’s disease, and schizophrenia

Industry: Utilized in the development of neuroprotective drugs and as a research tool in neuroscience

Mechanism of Action

Davunetide (acetate) interacts with microtubules, preventing the formation of neurofibrillary tangles and protecting the microtubule network from degeneration . It also repairs the microtubule network if the brain cell death process has already begun . This restoration of the microtubule network is believed to improve cognitive performance in treated animals compared to untreated groups .

Comparison with Similar Compounds

NAP Alpha-Aminoisobutyric Acid (IsoNAP): A derivative of davunetide designed to enhance β-sheet breaker characteristics and reduce protein misfolding.

Other NAP Mimetics: Various analogs of davunetide that have been explored for their neuroprotective properties.

Uniqueness: Davunetide (acetate) is unique in its ability to stabilize microtubules and reduce tau phosphorylation, making it a promising candidate for the treatment of neurodegenerative diseases . Its intranasal administration route also offers a non-invasive method of delivery, enhancing its therapeutic potential .

Properties

Molecular Formula |

C38H64N10O14 |

|---|---|

Molecular Weight |

885.0 g/mol |

IUPAC Name |

acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C36H60N10O12.C2H4O2/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49;1-2(3)4/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-,24-,27-,28-;/m0./s1 |

InChI Key |

FKFJZZGKZSKPFE-XVHDDEJMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]-cyclohexylmethanone](/img/structure/B10828723.png)

![[4-[(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10828749.png)

![(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)

![[(1S,3R,7S,8S,8aR)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10828766.png)

![1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828784.png)

![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)